5-Ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic compound belonging to the thienopyrimidine class, characterized by a unique combination of sulfur and nitrogen heterocycles. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties. Its molecular formula is , with a molecular weight of approximately 332.4 g/mol.
5-Ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is classified as a heterocyclic compound due to the presence of sulfur and nitrogen atoms in its ring structure. It falls under the broader category of thienopyrimidines, which are known for their diverse biological activities.
The synthesis of 5-ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from simpler precursors. One common synthetic route includes:
The reaction conditions are crucial for optimizing yield and purity. Techniques such as recrystallization and chromatography are employed to purify the synthesized compound. Industrial production may utilize continuous flow reactors to maintain consistent reaction conditions .
The molecular structure of 5-ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one features:
Key structural data includes:
5-Ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo several types of chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Controlled temperatures and inert atmospheres are typically maintained during these processes to ensure optimal yields .
The mechanism of action for 5-ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes by binding to their active sites, which can lead to:
The exact molecular pathways depend on the specific biological target being investigated .
Physical properties include:
Chemical properties include:
Relevant data regarding these properties are critical for applications in research and development .
5-Ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific applications:
This compound's diverse applications underscore its significance in both academic research and industrial development .
Thienopyrimidines represent a privileged scaffold in medicinal chemistry, comprising a fused heterocyclic system where a thiophene ring is annulated with a pyrimidine. The compound 5-ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one belongs to the thieno[2,3-d]pyrimidine isomer class, characterized by fusion at the 2,3-bond of thiophene and the 4,5-bond of pyrimidine [1]. Systematic IUPAC nomenclature follows a hierarchical approach: the thieno[2,3-d]pyrimidin-4-one core designates the oxygen atom at position 4 (pyrimidine numbering), while numerical prefixes specify substituents at positions 5 (ethyl), 6 (methyl), 2 (sulfanyl), and N3 (4-methoxyphenyl) [5]. This structural classification places the compound within the broader family of 3,4-dihydrothienopyrimidin-4-ones, distinguished by a non-aromatic C2-N3 bond that influences conformational flexibility and hydrogen bonding capacity. The molecular framework serves as a bioisostere of purine nucleobases, facilitating targeted interactions with biological macromolecules involved in nucleotide metabolism and signaling pathways [1] [4].
Table 1: Structural Components of 5-Ethyl-3-(4-methoxyphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Position | Substituent | Chemical Significance |
---|---|---|
Core Structure | Thieno[2,3-d]pyrimidin-4-one | Purine bioisostere with hydrogen-bonding capacity |
2 | Sulfanyl (thione) | Tautomerizes to thiol; participates in covalent bonding |
3 | 4-Methoxyphenyl | Enhances lipophilicity and π-stacking interactions |
5 | Ethyl | Modulates electron density and steric bulk |
6 | Methyl | Influences planarity and metabolic stability |
The medicinal exploration of thienopyrimidines originated from their structural analogy to biologically active pteridines and purines. Early development focused on anti-infective agents, with significant expansion into oncology following the discovery of kinase inhibition capabilities [3] [8]. Milestones include the 1990s introduction of tiaprofenic acid (containing a thiophene core) as an NSAID, demonstrating the scaffold's anti-inflammatory utility. The 2000s witnessed breakthrough oncology applications with Olmutinib, an FDA-approved EGFR inhibitor featuring a thieno[3,2-d]pyrimidine core for non-small cell lung cancer [8]. Contemporary research has diversified into targeting PI3K (Pictilisib), GnRH receptors (Relugolix), and tubulin polymerization, collectively validating thienopyrimidine as a versatile pharmacophore [7] [10]. The evolution reflects strategic molecular refinements: early derivatives prioritized unsubstituted ring systems, while current generations incorporate sophisticated substituents like the 4-methoxyphenyl and sulfanyl groups in the subject compound to enhance target affinity and pharmacokinetic properties [3] [8].
Table 2: Key Milestones in Thienopyrimidine Drug Development
Era | Representative Agents | Therapeutic Application | Structural Features |
---|---|---|---|
1980s-1990s | Tiaprofenic acid | NSAID | Monocyclic thiophene |
Early 2000s | Raltitrexed | Anticancer (thymidylate synthase inhibitor) | Quinazoline-fused thiophene |
2010s | Olmutinib, Pictilisib | EGFR/PI3K inhibitors (oncology) | Thieno[3,2-d]pyrimidine core with anilino substituents |
2020s | Relugolix | GnRH antagonist (endometriosis/prostate cancer) | Thienopyrimidine with carbamoyl and fluorophenyl |
The sulfanyl group at position 2 exhibits tautomerism between thione (C=S) and thiol (SH) forms, enabling diverse binding modalities. The thione tautomer participates in hydrogen bonding as an acceptor, while the thiol form facilitates covalent interactions with cysteine residues in enzyme active sites, particularly in kinases and phosphatases [1] [5]. This dual functionality enhances target engagement kinetics, contributing to sustained pharmacological effects. The 4-methoxyphenyl at N3 provides optimal spatial orientation for π-stacking with tyrosine/phenylalanine residues in hydrophobic binding pockets. Electronic modulation through the para-methoxy group balances electron donation and steric bulk, enhancing affinity for ATP-binding sites while maintaining cellular permeability [2] [3]. Molecular modeling studies indicate the methoxy oxygen forms auxiliary hydrogen bonds with proximal lysine residues in kinases, augmenting binding specificity. Together, these substituents synergistically enhance the compound's pharmacophore profile: the sulfanyl group enables targeted covalent inhibition, while the methoxyphenyl optimizes non-covalent interactions critical for selectivity and potency [1] [5].
Table 3: Electronic and Steric Contributions of Key Substituents
Substituent | Electronic Effect | Steric Effect | Biological Interactions |
---|---|---|---|
2-Sulfanyl | Strong electron-withdrawing in thione form; moderate electron-donating in thiol | Minimal steric bulk | Hydrogen bonding; covalent bonding with cysteines |
3-(4-Methoxyphenyl) | Resonance donation (+M) from methoxy; moderate π-acidity | Moderate bulk (rotatable bond) | π-Stacking; hydrogen bonding via methoxy oxygen |
5-Ethyl | Weak electron-donation (+I) | Moderate chain flexibility | Hydrophobic pocket filling |
6-Methyl | Weak electron-donation (+I) | Small planar bulk | Enhanced crystallinity and membrane diffusion |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8